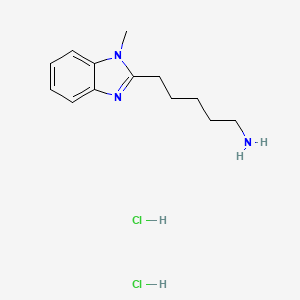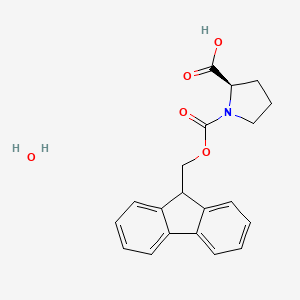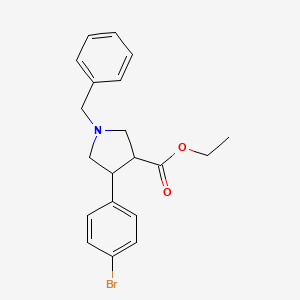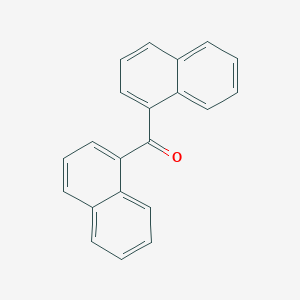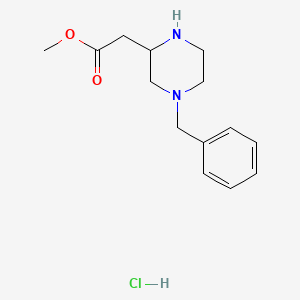
Methyl 2-(4-benzylpiperazin-2-yl)acetate dihydrochloride; 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-benzylpiperazin-2-yl)acetate dihydrochloride (methyl 4-benzylpiperazine-2-acetate dihydrochloride, or MBP-2-Ac) is a synthetic compound with a variety of applications in the scientific research community. It is a white, crystalline solid with a melting point of about 178-179°C. MBP-2-Ac has been studied for its potential use in the development of drugs, as well as for its biochemical and physiological effects on the body.
作用機序
The mechanism of action of MBP-2-Ac is not fully understood, however, it is believed to act as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is involved in the metabolism of neurotransmitters such as serotonin and dopamine, and inhibition of this enzyme can lead to an increase in the levels of these neurotransmitters in the brain. This, in turn, can lead to a variety of effects, including improved mood and cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of MBP-2-Ac have been studied in both animal and human models. In animal models, MBP-2-Ac has been found to have an inhibitory effect on the enzyme monoamine oxidase (MAO), leading to an increase in the levels of neurotransmitters such as serotonin and dopamine in the brain. This, in turn, can lead to a variety of effects, including improved mood and cognitive function. In human models, MBP-2-Ac has been found to have an antidepressant effect, as well as an anxiolytic effect. It has also been found to have a neuroprotective effect, which may be beneficial in the treatment of Alzheimer’s disease.
実験室実験の利点と制限
One of the main advantages of using MBP-2-Ac in laboratory experiments is its high purity. MBP-2-Ac is available in a 97% pure form, making it ideal for use in experiments that require high levels of accuracy and precision. Additionally, MBP-2-Ac is relatively inexpensive and easy to obtain.
However, there are some limitations to using MBP-2-Ac in laboratory experiments. One of the main limitations is that MBP-2-Ac is a synthetic compound, meaning that it may not be as effective as naturally-occurring compounds. Additionally, MBP-2-Ac has not been extensively studied in human models, so its effects on humans are still largely unknown.
将来の方向性
The potential future directions for MBP-2-Ac are vast. One potential direction is to further study its effects in human models, in order to determine its efficacy in the treatment of various neurological and psychiatric disorders. Additionally, MBP-2-Ac could be studied for its potential use in the development of drugs for the treatment of Alzheimer’s disease, as it has been found to inhibit the production of amyloid-beta peptides. Finally, MBP-2-Ac could be studied for its potential use in the treatment of other neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.
合成法
MBP-2-Ac is synthesized through the condensation reaction of 4-benzylpiperazine with 2-acetoxybenzoic acid. This reaction is catalyzed by a base, such as potassium carbonate, and is typically conducted in a solvent such as ethanol or methanol. The product is then purified by recrystallization and dried.
科学的研究の応用
MBP-2-Ac has been studied for its potential use in the development of drugs, specifically for the treatment of various neurological and psychiatric disorders. It has been found to have an inhibitory effect on the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. MBP-2-Ac has also been studied for its potential use in the treatment of Alzheimer’s disease, as it has been found to inhibit the production of amyloid-beta peptides, which are believed to be involved in the development of the disease.
特性
IUPAC Name |
methyl 2-(4-benzylpiperazin-2-yl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-18-14(17)9-13-11-16(8-7-15-13)10-12-5-3-2-4-6-12;/h2-6,13,15H,7-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYFKYGFARBQBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CN(CCN1)CC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


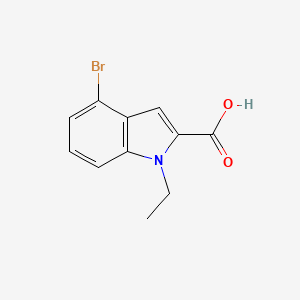
![(2-Methylpropyl)[(3-phenoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362803.png)
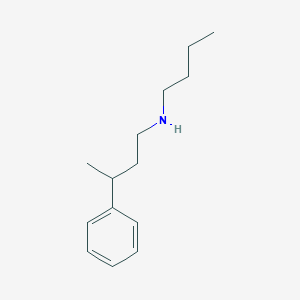
amine hydrochloride](/img/structure/B6362817.png)
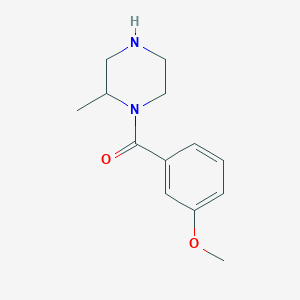

![(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B6362847.png)
![[1,3]Dioxolo[4,5-b]pyridine-2-thione](/img/structure/B6362849.png)
![8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6362850.png)
